molecular formula C20H20ClF2N3O3S B2539989 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215397-33-3

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2539989
CAS No.: 1215397-33-3
M. Wt: 455.9
InChI Key: ZYRWZZWFBIQOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiazole ring, a benzodioxine ring, and a carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.

    Synthesis of the Benzodioxine Ring: The benzodioxine ring is formed by the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.

    Coupling of the Rings: The benzothiazole and benzodioxine rings are coupled using a suitable linker, such as a carboxamide group, through a condensation reaction.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution using a suitable alkylating agent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: It can be used as a tool compound to study specific biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide sulfate

Uniqueness

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the benzothiazole and benzodioxine rings, along with the dimethylaminoethyl group and carboxamide linkage, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzothiazole moiety : Contributes to its biological activity.
  • Dimethylamino group : Enhances solubility and bioavailability.
  • Benzodioxine structure : Impacts the compound's interaction with biological targets.

Antibacterial Properties

Recent studies have indicated that derivatives of benzothiazole exhibit significant antibacterial activity. For instance:

  • Fluorinated imines and hydrazones have shown strong in vitro antibacterial activities against various strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .
  • The compound's structure suggests it may inhibit key bacterial enzymes, similar to other fluorinated compounds that target fatty acid synthesis pathways .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa5.6 µM
Staphylococcus aureus17.1 µM
Escherichia coliModerate activity

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of the p53 pathway, which regulates cell cycle and apoptosis .
  • Case Studies : In vitro studies have demonstrated that certain benzothiazole derivatives can significantly reduce the viability of various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Protein Binding : The compound likely interacts with specific proteins or receptors within cells, modifying their activity and influencing cellular pathways.

Research Findings

A comprehensive review of literature reveals several important findings regarding this compound:

  • Inhibition Potency : It has been reported that compounds with similar structures exhibit IC50 values in the low micromolar range against various targets .
  • Fluorescent Properties : Some derivatives have been utilized as fluorescent probes in biological imaging, indicating their versatility in research applications .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S.ClH/c1-24(2)7-8-25(20-23-18-13(22)9-12(21)10-17(18)29-20)19(26)16-11-27-14-5-3-4-6-15(14)28-16;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWZZWFBIQOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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